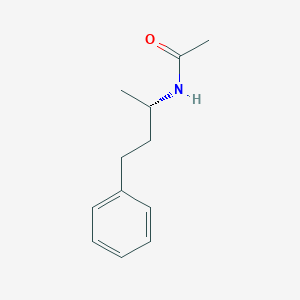
4-Anilino-6-phenylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile typically involves the cyclocondensation of benzaldehyde with ethyl cyanoacetate and thiourea in an alkaline medium . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the creation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile has been extensively studied for its potential as an anticancer agent. It has shown promising cytotoxic activities against various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7) . Additionally, it has been evaluated for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), making it a potential candidate for anti-angiogenic therapy .
Beyond its anticancer properties, this compound has also been explored for its antimicrobial activities. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Wirkmechanismus
The mechanism of action of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile primarily involves the inhibition of key enzymes and receptors involved in cell proliferation and survival. For instance, it acts as an ATP mimetic, binding to the active site of tyrosine kinases such as VEGFR-2, thereby blocking their activity . This inhibition disrupts signaling pathways essential for tumor growth and angiogenesis, leading to reduced cancer cell proliferation and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
Pyrimidinone-5-carbonitriles: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial effects.
Uniqueness: 4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile stands out due to its dual activity as both an anticancer and antimicrobial agent. Its ability to inhibit VEGFR-2 and other tyrosine kinases makes it particularly valuable in the development of targeted cancer therapies. Additionally, its structural versatility allows for the creation of various analogs with potentially enhanced properties.
Eigenschaften
CAS-Nummer |
76990-17-5 |
|---|---|
Molekularformel |
C17H12N4 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
4-anilino-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4/c18-11-15-16(13-7-3-1-4-8-13)19-12-20-17(15)21-14-9-5-2-6-10-14/h1-10,12H,(H,19,20,21) |
InChI-Schlüssel |
ZNRAHRGDIDIOSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


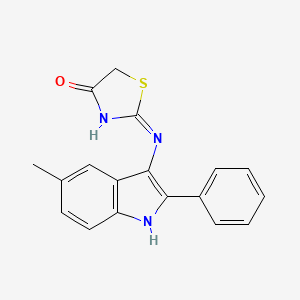
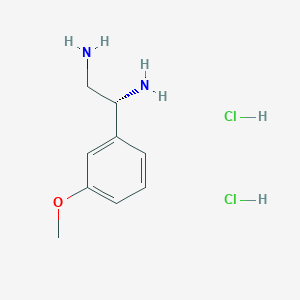
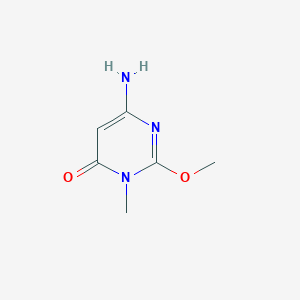
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
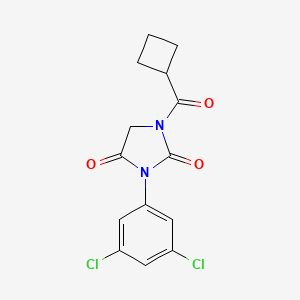
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
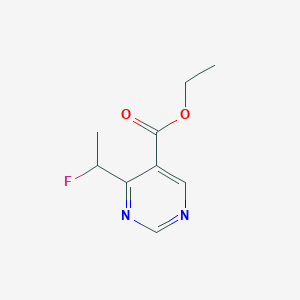

![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
